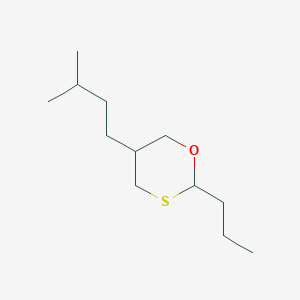

5-(3-Methylbutyl)-2-propyl-1,3-oxathiane

Description

Historical Development of Heterocyclic Chemistry and Oxathiane Research

The study of heterocyclic compounds, organic molecules containing a ring structure with at least two different elements, began in the 19th century with the isolation and characterization of naturally occurring substances. ijarsct.co.inrdd.edu.iqresearchgate.net Key milestones include Brugnatelli's isolation of alloxan (B1665706) from uric acid in 1818 and Dobereiner's synthesis of furfural (B47365) from starch in 1832. ijarsct.co.inrdd.edu.iqresearchgate.net These early discoveries laid the groundwork for a vast field that now provides essential compounds for pharmaceuticals, agrochemicals, and materials science. ijarsct.co.inrdd.edu.iq

Within this broad domain, research into saturated six-membered heterocycles, such as 1,3-oxathianes, emerged as chemists sought to understand the influence of heteroatoms on the stereochemistry and reactivity of cyclic systems. researchgate.net The development of powerful analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, was crucial in elucidating the conformational preferences of these molecules. researchgate.netresearchgate.net

Fundamental Principles and Structural Characteristics of 1,3-Oxathianes as Cyclohexane (B81311) Heteroanalogs

1,3-Oxathianes are considered heteroanalogs of cyclohexane, where one methylene (B1212753) group (CH₂) at position 1 is replaced by an oxygen atom and another at position 3 is replaced by a sulfur atom. researchgate.netnih.gov This substitution has profound consequences for the molecule's geometry and conformational behavior.

The chair conformer can undergo a ring-inversion process, interconverting between two chair forms. For substituted 1,3-oxathianes, the substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by the steric interactions of the substituents with the rest of the ring. Generally, substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. ualberta.ca

Significance of 1,3-Oxathianes in Fine Organic Synthesis and as Chiral Auxiliaries

1,3-Oxathianes have proven to be valuable intermediates and reagents in fine organic synthesis. semanticscholar.org Their derivatives are used in the creation of complex molecules due to the stability of the oxathiane ring under various reaction conditions and the ability to unmask a carbonyl group from the thioacetal moiety at a later stage. researchgate.net

A particularly important application of 1,3-oxathianes is in asymmetric synthesis, where they function as chiral auxiliaries. acs.orgacs.orgscielo.org.mx A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the product. scielo.org.mx By attaching a chiral, non-racemic 1,3-oxathiane (B1222684) to a prochiral molecule, chemists can control the stereochemical outcome of subsequent reactions. acs.orgacs.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. scielo.org.mx

Overview of Academic Research Areas for Substituted 1,3-Oxathianes

Academic research on substituted 1,3-oxathianes is diverse, spanning several key areas:

Conformational Analysis: A significant body of work is dedicated to understanding the conformational preferences of the 1,3-oxathiane ring with various substitution patterns. researchgate.netacs.org These studies employ a combination of NMR spectroscopy, X-ray crystallography, and computational modeling to determine the most stable chair and twist-boat conformations. researchgate.net

Asymmetric Synthesis: The design and application of new chiral 1,3-oxathiane auxiliaries for stereoselective reactions, such as aldol (B89426) additions and alkylations, is an active area of investigation. acs.orgacs.org

Synthesis of Natural Products: Substituted 1,3-oxathianes are utilized as key building blocks in the total synthesis of complex natural products. scielo.org.mx

Flavor and Fragrance Chemistry: Many 1,3-oxathiane derivatives possess unique and potent aromas, leading to their study and use in the flavor and fragrance industry. semanticscholar.orgchemicalbook.comthegoodscentscompany.com For instance, 2-methyl-4-propyl-1,3-oxathiane (B1203451) is a well-known component of passion fruit aroma. nih.govsigmaaldrich.comresearchgate.net

Liquid Crystals: Certain 2,5-disubstituted 1,3-oxathianes have been shown to exhibit liquid crystalline properties. semanticscholar.orgresearchgate.net

Specific Research Focus on 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane within the Broader Context

While extensive research exists for the 1,3-oxathiane scaffold, specific academic studies focusing solely on This compound are not prominent in the published literature. Its structural similarity to known flavor and fragrance compounds suggests that its primary area of interest may lie within industrial applications. The principles of synthesis, stereochemistry, and conformational analysis established for other substituted 1,3-oxathianes can be directly applied to understand the properties of this specific molecule.

The synthesis would likely involve the condensation of 3-methyl-butyraldehyde with the corresponding 3-mercapto-alcohol. The resulting compound would exist as a mixture of stereoisomers due to the chiral centers created at positions 2 and 5 of the oxathiane ring. The conformational preference of the 3-methylbutyl group at the 5-position and the propyl group at the 2-position would be expected to be equatorial to minimize steric strain.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64132-15-6 |

|---|---|

Molecular Formula |

C12H24OS |

Molecular Weight |

216.39 g/mol |

IUPAC Name |

5-(3-methylbutyl)-2-propyl-1,3-oxathiane |

InChI |

InChI=1S/C12H24OS/c1-4-5-12-13-8-11(9-14-12)7-6-10(2)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

MXQXUFACNXXEHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OCC(CS1)CCC(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 5 3 Methylbutyl 2 Propyl 1,3 Oxathiane Derivatives

Mechanistic Investigations of 1,3-Oxathiane (B1222684) Ring Formation

The formation of the 1,3-oxathiane ring is a cornerstone of its chemistry, typically achieved through the condensation of a 3-mercapto-1-propanol (B27887) derivative with an aldehyde or ketone. This reaction is generally acid-catalyzed, with reagents such as p-toluenesulfonic acid (PTSA) being commonly employed. The mechanism proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The sulfur atom of the mercaptoalcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemithioacetal intermediate. Subsequent intramolecular cyclization, involving the hydroxyl group and the protonated hemithioacetal, followed by dehydration, yields the stable 1,3-oxathiane ring. semanticscholar.org

Several methods have been developed to drive this equilibrium reaction towards the product side. Azeotropic removal of water using a Dean-Stark apparatus in solvents like benzene (B151609) or dichloromethane (B109758) is a classic approach. semanticscholar.org More contemporary methods utilize dehydrating agents like chloro(trimethyl)silane to facilitate the reaction at room temperature. researchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and reaction time. For instance, the use of sulfuric acid in water has been shown to provide high yields at room temperature. semanticscholar.org

An alternative and powerful method for constructing the 1,3-oxathiane ring involves the intramolecular Pummerer rearrangement. This reaction has been demonstrated with conformationally rigid γ,δ-unsaturated sulfinyl compounds, which upon treatment with p-toluenesulfonic acid, yield 1,3-oxathianes. researchgate.netresearchgate.net This rearrangement offers a pathway to substituted 1,3-oxathianes that may not be readily accessible through direct condensation.

Ring-Opening Reactions and Associated Heterolytic Pathways

The 1,3-oxathiane ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions are often initiated by the cleavage of the C-S or C-O bond and proceed through heterolytic pathways. The susceptibility of the ring to opening is influenced by the nature of the substituents and the reaction conditions.

Acid-catalyzed hydrolysis represents a common ring-opening pathway, essentially reversing the formation reaction to regenerate the carbonyl compound and the mercaptoalcohol. wikipedia.org This process is fundamental to the use of 1,3-oxathianes as protecting groups for carbonyl functionalities.

Ring-opening can also be initiated by nucleophilic attack, particularly when the ring is activated. For instance, the activation of an oxathiane with a suitable electrophile can render it susceptible to attack by a nucleophile, leading to ring cleavage. The stability of the resulting carbocation or carbanion intermediates plays a crucial role in determining the regioselectivity of the ring-opening. Computational studies on related three-membered heterocycles have shown that the activation energy for ring-opening is significantly influenced by the heteroatoms present, with thiiranes (sulfur-containing) generally having lower activation barriers than epoxides (oxygen-containing). nih.gov This suggests that the sulfur atom in the 1,3-oxathiane ring can play a key role in facilitating ring-opening reactions.

Diastereoselective Alkylation of 1,3-Oxathiane-Derived Carbanions

One of the most synthetically valuable aspects of 1,3-oxathiane chemistry is the ability to generate a carbanion at the C-2 position and subsequently react it with electrophiles in a stereocontrolled manner. The deprotonation at C-2 is typically achieved using a strong base, such as sec-butyllithium. The resulting carbanion is stabilized by the adjacent sulfur atom.

The diastereoselectivity of the alkylation reaction is influenced by the conformational preferences of the 1,3-oxathiane ring and the stereoelectronic effects of the substituents. The chair conformation is generally the most stable, and substituents often prefer an equatorial orientation to minimize steric interactions. researchgate.net When a carbanion is formed at C-2, the incoming electrophile can approach from either an axial or equatorial direction. The preferred trajectory is often governed by steric hindrance and the desire to maintain maximum orbital overlap during the transition state.

Research on chiral 1,3-oxathianes has demonstrated their utility as chiral auxiliaries in asymmetric synthesis. The addition of organometallic reagents to imines or hydrazones containing a chiral 1,3-oxathiane moiety can proceed with high diastereoselectivity, providing a route to chiral β-amino alcohols. researchgate.net

Solvent Effects on Regioselectivity and Diastereoselectivity

The choice of solvent can have a profound impact on both the regioselectivity and diastereoselectivity of reactions involving 1,3-oxathiane-derived carbanions. Solvents can influence the aggregation state of the organolithium base, the solvation of the resulting carbanion, and the coordination of the electrophile.

For example, in the metalation of 2-phenyl-4-dimethylamino-1,3-oxathiane with s-butyllithium, the use of an ethereal solvent was found to promote ortho-metalation of the phenyl ring, whereas in other solvents, deprotonation at C-2 might be favored. researchgate.net This highlights the ability of the solvent to direct the site of reactivity.

Furthermore, the diastereoselectivity of the reaction between a 1,3-oxathiane-derived carbanion and an electrophile can be solvent-dependent. The coordinating ability of the solvent can influence the geometry of the transition state and the facial selectivity of the electrophilic attack. Studies on related systems have shown that changes in solvent polarity can alter the activation energies of reaction pathways, thereby influencing the product distribution. nih.gov

Utilization of 1,3-Oxathianes in Deprotection Strategies for Carbonyl Compounds

The stability of the 1,3-oxathiane ring to a wide range of reagents, including nucleophiles and bases, makes it an excellent protecting group for aldehydes and ketones. wikipedia.org This is particularly useful in multistep syntheses where a carbonyl group needs to be masked while other functional groups are being manipulated.

Deprotection, or the removal of the 1,3-oxathiane group to regenerate the carbonyl compound, is typically achieved under acidic conditions, often in the presence of water. organic-chemistry.org The mechanism is the reverse of the acetal (B89532) formation.

Various reagents have been developed to effect this transformation under mild conditions. A reagent system of silver salt and iodine has been shown to deprotect monothioacetals, including 1,3-oxathianes, in moderate to quantitative yields. researchgate.net This method is notable for its effectiveness even with catalytic amounts of the reagent. Other methods for the cleavage of related thioacetals include the use of reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, or silicasulfuric acid/NaNO₃. organic-chemistry.org The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule.

Oxidation Pathways and Potential Sulfurane Intermediates

The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation, typically leading to the formation of sulfoxides and sulfones. These oxidation reactions can proceed through various pathways, and the nature of the oxidant and reaction conditions can influence the outcome.

The oxidation of sulfides to sulfoxides is a common transformation that can be achieved with a variety of oxidizing agents. researchgate.net In the context of 1,3-oxathianes, this oxidation introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomeric sulfoxides.

Further oxidation of the sulfoxide (B87167) yields the corresponding sulfone. The mechanism of these oxidations can be complex. While often depicted as simple SN2 processes, it is likely that some oxidations proceed through addition-elimination mechanisms involving hypervalent sulfur intermediates, known as sulfuranes. researchgate.net For example, the activation of an oxathiane with a reagent like diphenyl sulfoxide and trifluoromethanesulfonic anhydride (B1165640) could lead to the formation of an oxodisulfonium ion intermediate, which is a precursor to the oxidized product. researchgate.net

The presence of a sulfone group can significantly alter the reactivity of the 1,3-oxathiane ring. For instance, 1,3-oxathiane 3,3-dioxides have been found to undergo lithiation preferentially at the C-4 position rather than the C-2 position, indicating that the sulfonyl group destabilizes a carbanion at the adjacent C-2 position. researchgate.net

Intramolecular and Intermolecular Reaction Dynamics of Substituted 1,3-Oxathianes

Substituted 1,3-oxathianes can participate in a variety of intramolecular and intermolecular reactions, often leading to the formation of new ring systems or functional group transformations.

Intramolecular Reactions:

A notable example of an intramolecular reaction is the Pummerer rearrangement of sulfoxides derived from 1,3-oxathianes. This reaction can be used to construct new heterocyclic rings. For instance, ortho-hydroxymethylphenyl sulfoxides can undergo an intramolecular Pummerer reaction to yield 1,3-oxathianes. semanticscholar.org Similarly, iodo-induced intramolecular Pummerer rearrangement of 2-benzylsulfinylbicyclo[2.2.1]hept-5-ene derivatives can lead to the formation of complex iodo-substituted 1,3-oxathiane compounds. acs.org

Intermolecular Reactions:

The carbanion generated at the C-2 position of a 1,3-oxathiane can react with a wide range of electrophiles in an intermolecular fashion. These reactions are fundamental to the use of 1,3-oxathianes as synthetic intermediates for carbon-carbon bond formation. The reaction of the 2-lithio-1,3-oxathiane with aldehydes, ketones, alkyl halides, and other electrophiles allows for the construction of more complex molecular architectures.

The reactivity of substituted 1,3-oxathianes in intermolecular annulation reactions has also been explored. While specific examples involving 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane are not detailed in the provided context, the general reactivity patterns of related heterocyclic systems, such as 3-aminooxetanes in [3+2] annulations, suggest the potential for 1,3-oxathianes to participate in similar cycloaddition reactions under appropriate conditions. nih.gov

Data Tables

Table 1: Methods for 1,3-Oxathiane Ring Formation

| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | Benzene or Dichloromethane | Reflux, azeotropic removal of water | 14-66% | semanticscholar.org |

| Sulfuric acid | Water | Room temperature | 85-92% | semanticscholar.org |

| Chloro(trimethyl)silane | - | Room temperature | - | researchgate.net |

| p-Toluenesulfonic acid | - | - | - | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Deprotection Methods for 1,3-Oxathianes

| Reagent | Conditions | Yield | Reference |

| Silver salt - iodine | Mild | Moderate to quantitative | researchgate.net |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | Excellent | organic-chemistry.org |

| Silicasulfuric acid / NaNO₃ | - | - | organic-chemistry.org |

| Aqueous acid | - | - | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Stereochemical Elucidation of 5 3 Methylbutyl 2 Propyl 1,3 Oxathiane

Preferred Ring Conformations: Chair, Half-Chair, Twist, and Boat Forms

The six-membered 1,3-oxathiane (B1222684) ring, analogous to cyclohexane (B81311), is not planar and can adopt several conformations to relieve ring strain. The primary conformations include the chair, boat, and twist (or skew-boat) forms.

Chair Conformation: For the vast majority of 1,3-oxathianes, including substituted derivatives, the chair conformation is the most stable and preferred form. researchgate.netresearchgate.net This preference is attributed to its staggered arrangement of bonds, which minimizes torsional strain, and its bond angles, which are close to the ideal tetrahedral angle of 109.5°. In 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane, the chair conformation allows the bulky alkyl substituents to occupy positions that minimize steric hindrance. There are two possible chair conformers for a cis or trans isomer, which can interconvert via a process known as ring flipping. The most stable arrangement will feature the large 3-methylbutyl group at the C5 position and the propyl group at the C2 position in equatorial orientations to avoid destabilizing 1,3-diaxial interactions. msu.edulibretexts.org

Twist, Boat, and Half-Chair Conformations: While the chair form is the ground state, other, higher-energy conformations exist. The boat conformation is significantly less stable due to eclipsing interactions between hydrogens at the "bow" and "stern" (flagpole interactions) and increased torsional strain. The twist-boat (or twist) conformation is a more stable flexible form than the true boat because it alleviates some of these eclipsing interactions. The half-chair conformation is typically considered a transition state on the pathway of ring inversion between the chair and twist forms. researchgate.net

Quantum-chemical simulations on the parent 1,3-oxathiane molecule have shown that the potential energy surface contains minima for both the chair conformers and enantiomeric pairs of twist forms. researchgate.net The relative energies of these conformations determine their population at equilibrium.

| Conformation | General Relative Stability | Key Features |

| Chair | Most Stable (Ground State) | Staggered bonds, minimal torsional and angle strain. |

| Twist-Boat | Intermediate | Flexible form, less stable than chair but more stable than boat. |

| Boat | High Energy | Eclipsing (flagpole) interactions, significant torsional strain. |

| Half-Chair | Highest Energy | Typically a transition state, not a stable conformer. |

Conformational Isomerization Pathways and Associated Energy Barriers

The different conformations of the 1,3-oxathiane ring are not static but are in a dynamic equilibrium, interconverting through various pathways. Understanding these pathways and their associated energy barriers is crucial for a complete picture of the molecule's dynamic behavior.

The most significant conformational process is the chair-chair inversion, where one chair conformer flips into the other. For this compound, this process would convert an equatorial substituent to an axial one and vice-versa. This inversion does not happen in a single step. Instead, it proceeds through a series of higher-energy intermediate and transition states.

Computer simulations of the 1,3-oxathiane molecule indicate that the interconversion between the two chair conformers can occur through multiple pathways. researchgate.net The direct chair-to-chair pathway is one possibility, but the process often involves flexible forms. The chair conformer must first pass through a high-energy half-chair transition state to reach a twist-boat intermediate. From the twist-boat, it can pass through another transition state, often a boat form, to reach the inverted twist-boat, which then relaxes through another half-chair transition state into the inverted chair conformation. researchgate.net

The energy barriers for these transitions are influenced by the substituents on the ring. While specific values for this compound are not available, studies on related heterocyclic systems provide general estimates for the activation energy of the chair-chair inversion.

The presence of the 3-methylbutyl and propyl groups has a profound impact on the conformational equilibrium of the 1,3-oxathiane ring. Due to steric hindrance, substituents, particularly large ones, preferentially occupy the more spacious equatorial positions over the more crowded axial positions. researchgate.netmsu.edu

The energy difference between the axial and equatorial conformers is known as the conformational free energy or A-value. A larger A-value signifies a stronger preference for the equatorial position. For this compound, both substituents are substantial. The equilibrium will be heavily skewed towards the di-equatorial conformer to avoid unfavorable 1,3-diaxial interactions. libretexts.orgchemistrysteps.com An axial propyl group at C2 would interact with the axial hydrogens at C4 and C6, while an axial 3-methylbutyl group at C5 would interact with the axial hydrogens at C3 (part of the oxygen heteroatom's environment) and C1 (part of the sulfur heteroatom's environment). The cumulative steric strain in a di-axial conformation would be significant, making its population negligible at room temperature.

The relative conformational energies for alkyl groups in 1,3-oxathianes are influenced by the different bond lengths of C-O and C-S compared to C-C in cyclohexane. This alters the geometry and the severity of 1,3-diaxial interactions.

| Substituent Position | Axial Strain Interaction | Expected Conformational Preference |

| 2-Propyl | Interacts with axial hydrogens at C4 and C6. | Strongly Equatorial |

| 5-(3-Methylbutyl) | Interacts with axial hydrogens/lone pairs on heteroatoms. | Strongly Equatorial |

Stereoelectronic Interactions within the 1,3-Oxathiane Ring System

Beyond steric effects, the conformational preferences in 1,3-oxathianes are also governed by subtle but significant stereoelectronic interactions. These arise from the overlap of orbitals and influence the molecule's geometry and stability.

The anomeric effect is a well-known stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon, C2 in this case) to prefer an axial orientation. This preference is contrary to what would be expected based on sterics alone.

The effect is rationalized as a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom (oxygen or sulfur) and the antibonding orbital (σ) of the adjacent exocyclic C-substituent bond when they are anti-periplanar. In the 1,3-oxathiane ring, an axial substituent at C2 is anti-periplanar to the lone pairs on both the oxygen and sulfur atoms, allowing for this stabilizing n -> σ interaction. nih.govacs.org Specifically, anomeric interactions involving axial C-H bonds (n(p)(X) → σ*(C-H)ax) are dominant at the C2, C4, and C6 positions. acs.orgacs.org

For this compound, the anomeric effect would favor an axial orientation of the propyl group at C2. However, the large steric bulk of the propyl group leads to a strong preference for the equatorial position. In this case, the steric repulsion (1,3-diaxial interactions) far outweighs the stabilizing anomeric effect, and the propyl group will predominantly reside in the equatorial position.

The homoanomeric effect is an analogous stereoelectronic interaction that occurs over a longer range, typically involving a lone pair on a heteroatom and a σ* orbital on a C-H bond at the C5 position. acs.org In the 1,3-oxathiane ring, a stabilizing interaction can occur between a pseudoequatorial lone pair on the oxygen atom and the antibonding orbital of the equatorial C5-H bond (np → σ*C(5)-Heq). nih.govacs.org This interaction is thought to explain certain geometric and spectroscopic features of these rings. acs.org The presence of the bulky 3-methylbutyl group at C5 in an equatorial position would mean this interaction would be between the oxygen lone pair and the C5-C(alkyl) bond, potentially influencing bond lengths and angles, although the primary determinant of the substituent's position remains the minimization of steric strain.

Configurational Studies of Substituted 1,3-Oxathianes

The stereochemistry of the 1,3-oxathiane ring system is a complex field, influenced by the presence of two different heteroatoms and the substitution pattern on the carbon atoms. The non-equivalence of the C-O and C-S bond lengths and the associated bond angles results in an inherently asymmetric ring system. This asymmetry has significant implications for the configurational and conformational properties of substituted derivatives like this compound.

Diastereomeric and Enantiomeric Relationships

The introduction of substituents onto the 1,3-oxathiane ring creates stereogenic centers, leading to the possibility of various stereoisomers. In the case of this compound, chiral centers are located at the C2 and C5 positions.

C2 Position: The carbon atom at position 2, bonded to the oxygen, the sulfur, a propyl group, and a hydrogen atom, is a stereocenter.

C5 Position: The carbon atom at position 5, bonded to a 3-methylbutyl group, a hydrogen atom, and two different ring carbons (C4 and C6), is also a stereocenter.

With two distinct stereogenic centers, a maximum of 2n (where n=2) stereoisomers, or four stereoisomers, can exist. These stereoisomers are related as pairs of diastereomers and enantiomers.

Diastereomers: These are stereoisomers that are not mirror images of each other. youtube.com For this compound, the diastereomers are described by the relative orientation of the substituents at C2 and C5. The cis isomer has both the propyl and 3-methylbutyl groups on the same side of the ring's general plane, while the trans isomer has them on opposite sides. mvpsvktcollege.ac.in Each of these diastereomers exists as a pair of enantiomers.

Enantiomers: These are non-superimposable mirror images. youtube.com The (2R, 5R) and (2S, 5S) isomers form one enantiomeric pair, while the (2R, 5S) and (2S, 5R) isomers form the other. Enantiomers share identical physical and chemical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions. youtube.com

The relationships can be summarized as follows:

(2R, 5R) is the enantiomer of (2S, 5S).

(2R, 5S) is the enantiomer of (2S, 5R).

(2R, 5R) is a diastereomer of (2R, 5S) and (2S, 5R).

(2S, 5S) is a diastereomer of (2R, 5S) and (2S, 5R).

Prochirality Considerations in Substituted Oxathianes

Prochirality is a geometric property of an achiral object that can be converted into a chiral one in a single step. In substituted 1,3-oxathianes, prochirality is an important concept, particularly concerning the methylene (B1212753) protons at positions C4 and C6. Due to the inherent asymmetry of the 1,3-oxathiane ring and the presence of substituents at C2 and C5, the two protons on C4 (and C6) are not equivalent. They are diastereotopic.

This non-equivalence arises because replacing one of the C4 protons with a different group would create a new stereocenter, and the resulting molecule would have a diastereomeric relationship with the molecule formed by replacing the other C4 proton. NMR spectroscopy can reveal this prochirality, showing distinct signals for the axial and equatorial protons at these positions. researchgate.net The specific chemical shifts and coupling constants of these diastereotopic protons are highly dependent on the ring's conformation and the orientation of the substituents at C2 and C5.

Conformational Impact of Specific Substituents (e.g., 3-Methylbutyl at C5, Propyl at C2)

Analysis of Steric Demands and A-Values

The conformational preference of a substituent is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. wikipedia.orgpearson.com A larger A-value signifies a stronger preference for the equatorial position, reflecting the greater steric strain induced by the substituent in an axial orientation. wikipedia.orgmasterorganicchemistry.com This strain primarily arises from unfavorable 1,3-diaxial interactions with other axial atoms or groups.

While A-values are most extensively documented for cyclohexane systems, they provide a valuable framework for understanding the steric demands in 1,3-oxathianes. The propyl group at C2 and the 3-methylbutyl group at C5 are both expected to have a strong preference for the equatorial position to avoid destabilizing steric clashes.

| Substituent | A-Value (kcal/mol) on Cyclohexane |

| Methyl (-CH₃) | 1.74 wikipedia.org |

| Ethyl (-CH₂CH₃) | 1.75 masterorganicchemistry.com |

| Isopropyl (-CH(CH₃)₂) | 2.15 masterorganicchemistry.com |

| tert-Butyl (-C(CH₃)₃) | ~5.0 wikipedia.org |

Note: Data is for monosubstituted cyclohexanes. A-values are additive and can be used to predict conformational equilibria in polysubstituted systems.

The A-value for a propyl group is expected to be slightly larger than that of an ethyl group, in the range of 1.8-2.0 kcal/mol. The 3-methylbutyl group (isopentyl), being larger and more flexible, will also have a significant A-value, likely comparable to or slightly greater than that of a propyl group. Consequently, the most stable conformation of this compound will be the di-equatorial chair form for both the cis and trans diastereomers, minimizing steric repulsions.

Implications for Ring Distortion and Flexibility

The geometry of the 1,3-oxathiane ring is inherently distorted compared to cyclohexane due to the different covalent radii of oxygen and sulfur and the resulting differences in C-O, C-S, and C-C bond lengths. acs.orgnih.gov The C-S bond is significantly longer than the C-O and C-C bonds, which leads to a puckering of the ring, particularly at the sulfur end. acs.orgnih.gov

The presence of bulky substituents at C2 and C5 can introduce further distortions to the chair conformation. rsc.org To alleviate the steric strain from 1,3-diaxial interactions that would occur if either the propyl or 3-methylbutyl group were forced into an axial position, the ring may flatten or pucker. researchgate.net For instance, a bulky axial group at C2 would experience steric repulsion from the axial protons at C4 and C6. To minimize this, the ring might deform to increase the distance between these groups. In cases of severe steric hindrance, such as with syn-axial 2,4- or 2,6-dimethyl interactions, the 1,3-oxathiane ring can be forced out of the chair conformation and into a more flexible twist-boat form. researchgate.net While the di-equatorial conformation is strongly favored for this compound, the presence of these substantial alkyl groups will likely induce some degree of flattening in the C4-C5-C6 region of the ring to accommodate their steric bulk.

Conformational Properties of Protonated Oxathianes: Oxonium and Sulfonium (B1226848) Ions

Protonation of the 1,3-oxathiane ring can occur at either of the two heteroatoms, leading to the formation of oxonium or sulfonium ions. researchgate.net This process is the initial step in various acid-catalyzed ring-opening reactions. researchgate.net Quantum chemical studies have shown that the formation of these protonated complexes is exothermic. researchgate.net

The formation of a sulfonium ion by protonation at the sulfur atom is energetically more favorable than the formation of an oxonium ion at the oxygen atom. researchgate.net Despite the introduction of a positive charge and an additional hydrogen atom, the fundamental chair conformation of the ring is largely preserved. researchgate.net

For the sulfonium ion, the potential energy surface shows that the axial chair conformation (Ka), where the new proton is in an axial position on the sulfur, represents the primary energy minimum. researchgate.net Similar to the neutral molecule, the chair-chair inversion of the sulfonium ion is predicted to occur directly, though the energy barrier may be altered. researchgate.net

Advanced Analytical Techniques for Structural and Stereochemical Characterization of 5 3 Methylbutyl 2 Propyl 1,3 Oxathiane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Analysis

NMR spectroscopy is the most powerful tool for the structural and stereochemical analysis of 5-(3-methylbutyl)-2-propyl-1,3-oxathiane. By analyzing various NMR parameters, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The number of signals corresponds to the number of chemically non-equivalent nuclei, their chemical shifts indicate the electronic environment, signal integration (in ¹H NMR) reveals the relative number of protons, and signal splitting patterns (multiplicity) describe the connectivity to neighboring nuclei.

For this compound, which exists as cis and trans diastereomers, separate sets of signals are expected for each isomer in a mixture. The 1,3-oxathiane (B1222684) ring typically adopts a chair conformation. The substituents at C2 (propyl) and C5 (3-methylbutyl or isobutyl) can be arranged in either a cis or trans relationship, leading to distinct chemical shifts and coupling constants for the ring protons.

Predicted ¹H NMR Chemical Shifts: The protons on the carbon atom flanked by oxygen and sulfur (C2) are expected to resonate at the lowest field among the ring protons (typically δ 4.5-5.0 ppm) due to the combined deshielding effects of the two heteroatoms. Protons adjacent to the oxygen (C6) will be downfield from those adjacent to the sulfur (C4).

Predicted ¹³C NMR Chemical Shifts: The carbon C2, bonded to both oxygen and sulfur, will have the most downfield chemical shift among the ring carbons. The carbon adjacent to oxygen (C6) will resonate at a lower field than the carbon adjacent to the less electronegative sulfur atom (C4).

The stereochemical assignment (cis vs. trans) relies heavily on the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons. For instance, in the cis isomer where both substituents may prefer an equatorial orientation, specific NOE correlations would be observed between the axial protons on C2, C4, and C6.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for 1,3-oxathiane derivatives. Actual values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H (acetal) | 4.5 - 5.0 | - |

| C4-H (axial/equatorial) | 2.5 - 3.2 | - |

| C5-H | 1.5 - 2.0 | - |

| C6-H (axial/equatorial) | 3.6 - 4.3 | - |

| Propyl Group | 0.9 - 1.8 | 14 - 38 |

| 3-Methylbutyl Group | 0.9 - 1.9 | 22 - 45 |

| C2 (acetal) | - | 75 - 85 |

| C4 | - | 28 - 35 |

| C5 | - | 35 - 42 |

| C6 | - | 65 - 75 |

The 1,3-oxathiane ring is not static and undergoes a dynamic conformational equilibrium, primarily a chair-to-chair ring inversion. researchgate.net At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons.

Variable Temperature (VT) NMR studies are employed to probe this dynamic behavior. researchgate.net By lowering the temperature of the NMR experiment, the rate of ring inversion can be slowed. Below a certain temperature, known as the coalescence temperature, the single averaged signal for a pair of exchanging axial and equatorial protons broadens and then resolves into two distinct signals. researchgate.net From the coalescence temperature and the frequency separation of the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides critical insight into the conformational flexibility of the molecule and the energetic preference for certain chair forms.

Spin-spin coupling constants (J-values) are crucial for determining stereochemistry and conformation. researchgate.net

Geminal Coupling (²JHH): The coupling between two non-equivalent protons on the same carbon atom (e.g., the axial and equatorial protons at C4 and C6) is known as geminal coupling. cdnsciencepub.com The magnitude of ²JHH is influenced by the H-C-H bond angle and the electronegativity of adjacent atoms. In six-membered rings, ²JHH values are typically in the range of -10 to -15 Hz.

Vicinal Coupling (³JHH): The coupling between protons on adjacent carbon atoms is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation. This is the most valuable parameter for conformational analysis. By measuring the vicinal coupling constants between protons on C4-C5 and C5-C6, the orientation of the 3-methylbutyl group at C5 can be determined. For instance, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial (³Jaa) relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial (³Jae) or equatorial-equatorial (³Jee) interactions. researchgate.net This allows for the confident assignment of the chair conformation and the relative stereochemistry of the substituents.

Table 2: Typical Vicinal Coupling Constants (³JHH) in a Chair Conformation

| Interaction Type | Typical Dihedral Angle (θ) | Expected J-value (Hz) |

|---|---|---|

| Axial - Axial (Jaa) | ~180° | 8 - 13 |

| Axial - Equatorial (Jae) | ~60° | 1 - 5 |

| Equatorial - Equatorial (Jee) | ~60° | 1 - 5 |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged ions. The pattern of these fragments is a reproducible fingerprint of the molecule's structure.

For this compound (Molecular Weight: 216.38 g/mol ), fragmentation is expected to be directed by the heteroatoms and the alkyl chains. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen and sulfur atoms is a common pathway for ethers and thioethers. This could lead to the loss of the propyl group from C2 or fragmentation within the ring. ceon.rs

Loss of Alkyl Groups: Cleavage of the propyl and 3-methylbutyl side chains can produce characteristic fragment ions. For example, loss of a propyl radical (•C₃H₇) would lead to an ion at m/z 173, while loss of the 3-methylbutyl radical (•C₅H₁₁) would result in an ion at m/z 145.

Ring Cleavage: The oxathiane ring itself can fragment through various pathways, leading to smaller sulfur- and oxygen-containing ions.

Techniques such as isotopic labeling, where specific hydrogen atoms are replaced with deuterium (B1214612), can be used to trace the atoms through the fragmentation process and confirm proposed mechanisms. Metastable defocusing is an advanced technique used to identify the precursor-product relationships between ions, helping to map out the entire fragmentation cascade.

Table 3: Predicted Mass Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 216 | [M]⁺• | Molecular Ion |

| 173 | [M - C₃H₇]⁺ | Loss of propyl radical from C2 |

| 145 | [M - C₅H₁₁]⁺ | Loss of 3-methylbutyl radical from C5 |

| 115 | [C₆H₁₁S]⁺ | Ring fragmentation product |

| 87 | [C₄H₇S]⁺ | Ring fragmentation product |

| 71 | [C₅H₁₁]⁺ | 3-Methylbutyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which acts as a detector.

This technique is particularly valuable for this compound as it can effectively separate the cis and trans diastereomers, which will exhibit slightly different retention times on the GC column. nih.gov As each isomer elutes from the column, the MS provides a full mass spectrum, confirming the molecular weight and providing the fragmentation pattern for unambiguous identification. GC-MS is also a highly sensitive and selective method for the quantitative analysis of this compound in complex matrices. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

Stable Isotope Dilution Assays (SIDA) for Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and sensitive mass spectrometry-based technique for the quantification of trace-level compounds in complex matrices. This method is particularly advantageous for volatile and semi-volatile flavor and aroma compounds, including various sulfur-containing molecules found in food and beverages. nih.govresearchgate.net

The application of SIDA for the quantitative analysis of this compound would involve the synthesis of an isotopically labeled analog of the molecule, for instance, by incorporating deuterium (²H) or carbon-13 (¹³C) atoms. This labeled compound serves as an ideal internal standard. When a known amount of the labeled standard is added to a sample, it behaves almost identically to the native (unlabeled) analyte during extraction, purification, and chromatographic analysis, thus compensating for any sample loss or matrix effects. nih.gov

The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This approach has been successfully used to quantify other sulfur-containing odorants at sub-parts-per-billion levels in complex samples like wine. nih.gov The high specificity and accuracy of SIDA make it the gold standard for determining the precise concentration of this compound in various media.

Illustrative SIDA Workflow:

Synthesis of an isotopically labeled internal standard (e.g., d₄-5-(3-Methylbutyl)-2-propyl-1,3-oxathiane).

Addition of a precise amount of the standard to the sample.

Sample extraction (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification based on the response ratio of the analyte to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Derivatization Strategies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of non-volatile or thermally labile compounds. While many oxathianes are volatile enough for GC-MS, LC-MS/MS offers an alternative or complementary approach, especially for complex matrices where sample cleanup is challenging.

A significant challenge in the LC-MS analysis of certain compounds is poor ionization efficiency or inadequate retention on standard chromatography columns. nih.govresearchgate.net To overcome these issues, chemical derivatization is often employed. Derivatization involves chemically modifying the analyte to enhance its analytical properties. researchgate.net For a compound like this compound, which lacks easily ionizable functional groups, a derivatization strategy could be designed to introduce a charged or easily chargeable moiety. This improves ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources, leading to significantly lower detection limits. nih.gov

Derivatization can also be used to improve chromatographic separation. By attaching a specific chemical tag, the polarity of the analyte can be altered, leading to better peak shape and resolution. Various reagents are available for derivatizing different functional groups, and the choice of reagent depends on the analyte's structure and the desired analytical outcome. researchgate.net

Table 1: Potential Derivatization Strategies for LC-MS/MS Analysis

| Strategy | Target Moiety | Potential Reagent | Desired Outcome |

| Introduction of a Charge | Potential ring opening to reveal thiol/hydroxyl | Reagents with quaternary ammonium (B1175870) groups | Improved ESI+ ionization efficiency |

| Improved Fragmentation | Parent molecule | Reagents that introduce a predictable fragmentation pathway | Enhanced specificity in MS/MS |

| Enhanced Chromatography | Parent molecule | Polar or nonpolar tagging agents | Improved retention and peak shape |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. mdpi.comnih.gov For a molecule with multiple stereocenters like this compound, XRD analysis would unambiguously establish its relative and absolute stereochemistry, provided a suitable single crystal can be grown. beilstein-journals.org

The technique involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is directly related to the electron density distribution within the crystal, allowing for the calculation of exact bond lengths, bond angles, and torsional angles. mdpi.com This information is invaluable for confirming the connectivity of the atoms and the spatial orientation of the substituents on the 1,3-oxathiane ring (i.e., cis vs. trans isomers) and the stereochemistry at any chiral centers.

Chiral Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers often possess distinct biological activities or sensory properties. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating these stereoisomers. csfarmacie.cz

Separation is typically achieved using a chiral stationary phase (CSP). chiralpedia.com A CSP is a chromatographic packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. chiralpedia.comnih.gov Because these complexes have different stabilities, the enantiomers travel through the column at different rates, leading to their separation. csfarmacie.cz

Alternatively, diastereomers, which have different physical properties, can often be separated on standard, achiral HPLC columns. hplc.euresearchgate.net If separating enantiomers on an achiral column is desired, they can first be reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated. researchgate.net The choice of the chiral column and mobile phase is critical and often requires methodical screening to achieve optimal resolution. nih.gov

Table 2: Illustrative Chiral HPLC Separation Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Flow Rate | Optimized for best resolution and analysis time (e.g., 1.0 mL/min) |

| Detection | UV detector or Mass Spectrometer (LC-MS) |

| Expected Result | Separate peaks corresponding to each enantiomer and/or diastereomer |

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. youtube.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-C, C-O, and C-S single bonds. The C-O-C and C-S-C stretching vibrations within the oxathiane ring would produce signals in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule. pressbooks.pub While the spectrum can confirm the presence of the core oxathiane structure and the alkyl substituents, it is generally less powerful than NMR or XRD for determining detailed stereochemistry. youtube.com However, it serves as an excellent tool for confirming the identity of a synthesized compound and for quality control. researchgate.net

Table 3: Expected IR Absorption Regions for this compound

| Bond Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H | Alkyl (sp³ C-H stretch) | 2850 - 2960 | Strong |

| C-O | Ether (C-O-C stretch) | 1050 - 1150 | Strong |

| C-S | Thioether (C-S-C stretch) | 600 - 800 | Medium-Weak |

| C-H | Alkyl (C-H bend) | 1350 - 1470 | Medium |

Computational Chemistry and Theoretical Modeling of 5 3 Methylbutyl 2 Propyl 1,3 Oxathiane

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For a compound like 5-(3-methylbutyl)-2-propyl-1,3-oxathiane, these methods could offer deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be the primary approach to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Various functionals, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to account for electron correlation effects. The output of these calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s) of the molecule. Furthermore, DFT can compute the total electronic energy, which is crucial for comparing the relative stabilities of different isomers and conformers.

A hypothetical data table for the optimized geometry of the lowest energy conformer might look like this:

| Parameter | Value |

| C2-S1 Bond Length (Å) | Data not available |

| C2-O3 Bond Length (Å) | Data not available |

| C4-C5 Bond Angle (°) | Data not available |

| O3-C2-S1-C6 Dihedral Angle (°) | Data not available |

| Total Electronic Energy (Hartree) | Data not available |

This table is illustrative; no published data exists for this specific molecule.

Ab Initio and Møller-Plesset Perturbation Theory (MP2) Approaches

For higher accuracy, particularly in describing electron correlation, ab initio methods such as Møller-Plesset perturbation theory, specifically at the second order (MP2), are often utilized. While computationally more demanding than DFT, MP2 can provide a more reliable picture of non-covalent interactions and subtle electronic effects that might influence the conformation and reactivity of the molecule.

These methods are particularly valuable for benchmarking the results obtained from DFT calculations. A comparative study using both DFT and MP2 would lend greater confidence to the predicted properties of this compound.

Potential Energy Surface Mapping and Transition State Localization for Isomerizations and Reactions

The 1,3-oxathiane (B1222684) ring is known to exist in various conformations, such as chair and twist-boat forms. Mapping the potential energy surface (PES) would be essential to understand the conformational landscape of this compound. This involves calculating the energy of the molecule as a function of specific dihedral angles, revealing the energy barriers between different conformers.

Transition state localization would identify the exact high-energy structures that connect these stable conformers. The energy of these transition states is critical for determining the rates of conformational isomerization. For instance, understanding the chair-to-chair interconversion would require locating the relevant transition state and calculating its energy relative to the ground-state chair conformation.

Molecular Dynamics Simulations for Conformational Flexibility and Interconversion

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view. By simulating the motion of atoms over time, MD can explore the conformational space of this compound at a given temperature.

MD simulations would be particularly useful for understanding the flexibility of the 3-methylbutyl and propyl side chains and their influence on the conformational preferences of the 1,3-oxathiane ring. Trajectories from MD simulations can be analyzed to identify the most populated conformations and the pathways of interconversion between them. This information is crucial for understanding how the molecule behaves in a real-world environment, such as in a solution.

Analysis of Stereoelectronic Effects and Orbital Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Stereoelectronic effects, such as anomeric and gauche effects, are known to play a significant role in the conformational preferences of heterocyclic systems like 1,3-oxathiane. Natural Bond Orbital (NBO) analysis is a powerful tool for investigating these effects by examining the interactions between occupied and unoccupied molecular orbitals.

For this compound, NBO analysis could quantify the stabilizing interactions, such as the hyperconjugation between lone pairs on the oxygen and sulfur atoms and antibonding orbitals of adjacent bonds. These interactions can significantly influence the molecule's geometry and stability. For example, an anomeric effect involving the lone pairs of the ring oxygen and the C-S antibonding orbital could favor an axial orientation of a substituent at the C2 position under certain conditions.

A hypothetical NBO analysis might reveal the following stabilizing interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) O3 | σ(C2-S1) | Data not available |

| LP(1) S1 | σ(C2-O3) | Data not available |

| σ(C5-C(alkyl)) | σ*(C4-S1) | Data not available |

This table is illustrative; no published data exists for this specific molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods can also predict spectroscopic properties, which is invaluable for structure elucidation and for validating experimental data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

By calculating these parameters for different possible isomers and conformers of this compound, a theoretical spectrum can be generated. Comparison of this predicted spectrum with experimental data would be a powerful method to confirm the molecule's structure and predominant conformation in solution. Discrepancies between theoretical and experimental values can also point to specific structural features or dynamic processes not initially considered.

Despite a comprehensive search for scholarly articles and research data, no specific computational chemistry or theoretical modeling studies concerning the compound This compound were found. The scientific literature available through extensive database searches does not currently contain mechanistic assessments or reaction pathway explorations for this particular molecule using computational methods.

Therefore, it is not possible to provide an article on "" with a focus on "Mechanistic Assessments and Reaction Pathway Exploration using Computational Methods" at this time. Further research and publication in this specific area are needed to generate the data required for such an analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.